

Physical properties of 1-phenylpentane-1,4-dione

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Compound of Interest

Compound Name: 1-Phenyl-1,4-pentanedione

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An In-depth Technical Guide to the Physical Properties of 1-Phenylpentane-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpentane-1,4-dione, also known by synonyms such as Phenacylacetone and Levulinophenone, is a diketone that serves as a valuable intermediate in organic synthesis.^[1]^[2] Its structural features make it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules, rendering it of significant interest in pharmaceutical research and drug development.^[1] This document provides a comprehensive overview of the known physical and chemical properties of 1-phenylpentane-1,4-dione, including detailed experimental protocols for their determination and characterization.

Physicochemical Properties

The fundamental physical and chemical properties of 1-phenylpentane-1,4-dione are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |
|----------------------------|--|--------------|
| IUPAC Name | 1-phenylpentane-1,4-dione | [3][4][5] |
| CAS Number | 583-05-1 | [1][3][6] |
| Molecular Formula | C ₁₁ H ₁₂ O ₂ | [1][3][4] |
| Molecular Weight | 176.21 g/mol | [2][3][6] |
| Appearance | Clear colourless to yellow or pale orange liquid | [1][4][7] |
| Boiling Point | 196-198 °C (at 760 mmHg)158-162 °C (at 12 mmHg) | [1][2][5][6] |
| Density | 1.0558 g/cm ³ (estimate) | [2] |
| Refractive Index | 1.5295-1.5360 (at 20°C) | [4][7] |
| Water Solubility | Not miscible | [1][2][5][6] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [1] |

Computed Properties

Computational models provide further insight into the molecular characteristics of 1-phenylpentane-1,4-dione.

| Property | Value | Reference(s) |
|--------------------------------|---------------------|--------------|
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 34.1 Å ² | [3] |
| Complexity | 190 | [1][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[8] A common and effective method for micro-scale determination is the capillary method using a Thiele tube or a similar heating apparatus.^[6]

Procedure:

- A small amount (a few milliliters) of 1-phenylpentane-1,4-dione is placed into a small test tube (fusion tube).^{[5][8]}
- A capillary tube, sealed at one end, is placed into the liquid with the open end down.^[6]
- The test tube is attached to a thermometer and heated in an oil bath (e.g., paraffin oil) within a Thiele tube.^{[5][6]}
- The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.^[2]
- Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the vapor pressure of the liquid is overcoming the external pressure.^{[5][6]}
- The heat source is removed, and the liquid is allowed to cool.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.^[6]

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. An Abbe refractometer is a standard instrument for this measurement.^{[9][10]}

Procedure:

- Ensure the prism of the Abbe refractometer is clean by wiping it with a soft tissue moistened with ethanol or acetone.[\[9\]](#)
- Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[\[9\]](#)
- Place a few drops of 1-phenylpentane-1,4-dione onto the surface of the measuring prism.[\[11\]](#)
- Close the prism assembly. The liquid should form a thin, uniform film.
- Allow the sample to reach thermal equilibrium with the instrument, which is typically thermostatted at 20°C.[\[12\]](#)
- While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[\[9\]](#)
- Read the refractive index value directly from the instrument's scale.[\[11\]](#)

Determination of Solubility

Qualitative solubility tests are performed to understand the polarity of a compound and the types of intermolecular forces it can form.

Procedure:

- Place a small, measured amount of 1-phenylpentane-1,4-dione (e.g., 25 mg or 0.05 mL) into a test tube.[\[4\]](#)
- Add a small volume (e.g., 0.75 mL) of the solvent to be tested (e.g., water, ethanol, acetone) in portions.[\[4\]](#)
- After each addition, shake the tube vigorously to facilitate dissolution.[\[1\]](#)[\[4\]](#)
- Observe whether the compound dissolves completely. The compound is considered soluble if a homogeneous solution is formed.[\[1\]](#) For slightly soluble compounds, a more quantitative

method involving extraction and chromatographic analysis may be employed.[13]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds and is widely used to determine the purity of a substance.[7][14]

Procedure:

- **Sample Preparation:** A dilute solution of 1-phenylpentane-1,4-dione is prepared in a suitable volatile organic solvent (e.g., dichloromethane, hexane).[15][16]
- **Injection:** A small volume (typically 1 μL) of the sample is injected into the gas chromatograph.[16] The sample is rapidly vaporized in the heated injection port.[7]
- **Separation:** An inert carrier gas (e.g., helium, nitrogen) carries the vaporized sample through a heated capillary column.[7][17] The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.[15]
- **Detection:** As components elute from the column, they pass through a detector, commonly a Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of the component.[18]
- **Analysis:** The output, a chromatogram, shows peaks corresponding to each component. The area under each peak is proportional to its concentration.[19] The percent purity is calculated by dividing the area of the main peak (1-phenylpentane-1,4-dione) by the total area of all peaks (excluding the solvent peak).[19][20]

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 1-phenylpentane-1,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^{13}C NMR: The ^{13}C NMR spectrum is used to determine the number of non-equivalent carbons and to identify their chemical environment (e.g., carbonyl, aromatic, aliphatic).[\[21\]](#) Data for 1-phenylpentane-1,4-dione is available in public databases.[\[3\]](#)
- ^1H NMR: ^1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[\[22\]](#)

General Protocol for NMR Analysis:

- A small amount of the purified sample is dissolved in an appropriate deuterated solvent (e.g., CDCl_3).
- The solution is transferred to an NMR tube.
- The NMR spectrum is acquired on a high-field NMR spectrometer.[\[23\]](#)
- The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign signals to the corresponding nuclei in the molecular structure.[\[24\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenylpentane-1,4-dione would show characteristic absorption bands for the carbonyl ($\text{C}=\text{O}$) groups and the aromatic ring.[\[25\]](#)

General Protocol for Liquid Sample FTIR Analysis:

- **Sample Preparation:** For a neat liquid like 1-phenylpentane-1,4-dione, a thin film can be prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[\[26\]](#)[\[27\]](#) Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[\[26\]](#)[\[28\]](#)
- **Background Spectrum:** A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.[\[29\]](#)
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is acquired. The instrument records the frequencies at which the molecule absorbs IR radiation.

- **Data Analysis:** The background is automatically subtracted from the sample spectrum to show only the absorbance of the compound. The positions and shapes of the absorption peaks are then correlated to specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

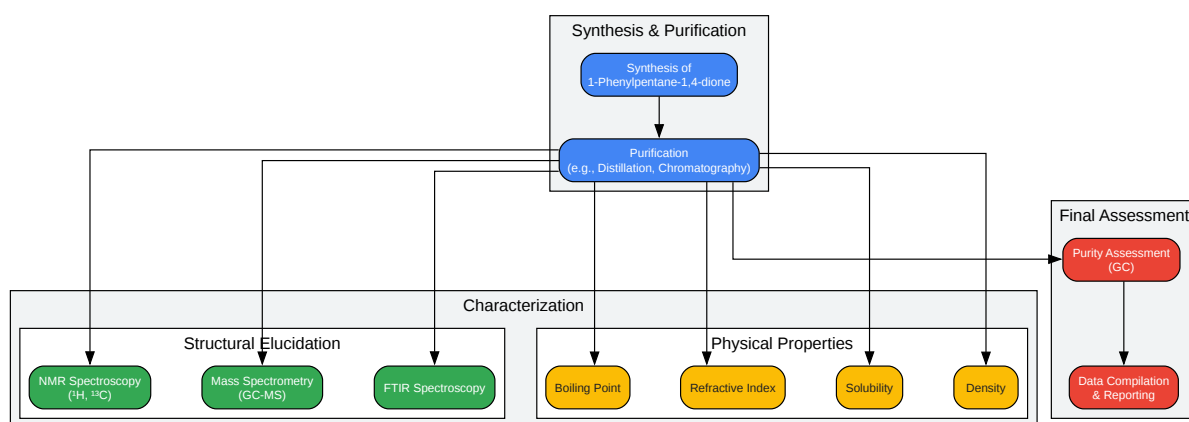
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify the components of a sample.^[30] The mass spectrometer provides the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.^{[3][15]}

General Protocol for GC-MS Analysis:

- The sample is introduced into the GC, where it is separated into its components as described in the purity assessment section.
- As each component elutes from the GC column, it enters the ion source of the mass spectrometer.
- The molecules are ionized (typically by electron ionization, EI), causing them to form a molecular ion and a series of characteristic fragment ions.^[17]
- These ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum that is used for identification by comparing it to spectral libraries.^{[3][31]}

Visualization of Experimental Workflow

The logical process for the complete physicochemical characterization of a compound like 1-phenylpentane-1,4-dione is outlined below.



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